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molecular formula C14H18ClNO3 B8601378 {3-[2-(2-Chloroacetamido)-2-methylpropyl]phenyl}acetic acid CAS No. 808768-95-8

{3-[2-(2-Chloroacetamido)-2-methylpropyl]phenyl}acetic acid

Cat. No. B8601378
M. Wt: 283.75 g/mol
InChI Key: UQNLWWFJRHNKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629358B2

Procedure details

Concentrated sulphuric acid (21 ml) was added dropwise to a solution of [3-(2-hydroxy-2-methylpropyl)-phenyl]-acetic acid (Preparation 49) (10.6 g, 51.0 mmol) and chloroacetonitrile (4.8 ml, 76.0 mmol) in glacial acetic acid (16 ml) at 0° C. The reaction was allowed to warm to room temperature and after 2 hours was poured onto iced water (500 ml). The aqueous was extracted with ethyl acetate (2×250 ml) and the combined organics washed with brine (50 ml), dried (sodium sulfate), and the solvent removed in vacuo to furnish the title compound as a golden oil (14.0 g). 1H NMR (400 MHz, CDCl3): δ=7.31-7.06 (4H, m), 6.19 (1H, bs), 3.95 (2H, s), 3.62 (2H, s), 3.02 (2H, s), 1.36 (6H, s) ppm. LRMS (electrospray): m/z [M−H]− 282/284.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.O[C:7]([CH3:20])([CH3:19])[CH2:8][C:9]1[CH:10]=[C:11]([CH2:15][C:16]([OH:18])=[O:17])[CH:12]=[CH:13][CH:14]=1.[Cl:21][CH2:22][C:23]#[N:24].[OH2:25]>C(O)(=O)C>[Cl:21][CH2:22][C:23]([NH:24][C:7]([CH3:20])([CH3:19])[CH2:8][C:9]1[CH:10]=[C:11]([CH2:15][C:16]([OH:18])=[O:17])[CH:12]=[CH:13][CH:14]=1)=[O:25]

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10.6 g
Type
reactant
Smiles
OC(CC=1C=C(C=CC1)CC(=O)O)(C)C
Name
Quantity
4.8 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with ethyl acetate (2×250 ml)
WASH
Type
WASH
Details
the combined organics washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC(CC=1C=C(C=CC1)CC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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